N-(benzo[d]thiazol-2-yl)-2-((2-((4,5-diphenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S3/c31-21(28-25-27-19-13-7-8-14-20(19)34-25)15-33-16-22(32)29-26-30-23(17-9-3-1-4-10-17)24(35-26)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,27,28,31)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALPVMWEPLAWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Observations
Antinociceptive Activity: The nitro-substituted thiadiazole-benzothiazole analog (MW 445.5) demonstrated significant antinociceptive effects in murine models at 100 mg/kg, comparable to morphine sulfate . The target compound’s diphenylthiazole group may offer enhanced receptor affinity due to increased aromatic interactions, though direct pharmacological data are unavailable.
Anti-inflammatory and Antibacterial Activity : Spiro-oxadiazole derivatives (e.g., Compound 5d) showed superior anti-inflammatory and antibacterial activity compared to simpler benzothiazole-thioacetamides, suggesting that fused ring systems improve target engagement .
Antidiabetic Potential: Thiazolidinone-containing analogs (e.g., Compound 7a) highlight the role of the 4-oxo-thiazolidinone moiety in modulating glucose metabolism, a feature absent in the target compound .
Synthetic Methodologies: The target compound’s synthesis likely parallels procedures for benzothiazole-isoquinoline derivatives (reflux with DMF/triethylamine) and sulfonamidoacetamides (DMAP/ultrasonication) , though the diphenylthiazole component may require specialized coupling reagents.
Structural Advantages of the Target Compound
- The thioacetamide bridge offers greater metabolic stability than oxygen-based ethers, as sulfur is less prone to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
